molecular formula C17H13ClN6O3 B2362295 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 872590-77-7

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2362295
CAS No.: 872590-77-7
M. Wt: 384.78
InChI Key: FIPSLURYXPSUBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not provided in the sources retrieved .


Chemical Reactions Analysis

Chemical reactions involving this compound could potentially be complex and varied. The specific chemical reactions involving this compound are not detailed in the sources retrieved .

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives, which share structural similarities with the compound , has demonstrated significant antinociceptive and anti-inflammatory activities. These derivatives have been synthesized to explore their potential in treating pain and inflammation, utilizing various substituents to enhance their efficacy. The evaluation involved methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam, Karthik, Palanirajan, & Ali, 2012).

Plant Growth Stimulation

Another study focused on synthesizing derivatives that include a pyrimidine fragment along with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings. These compounds were preliminarily screened for their biological activity, revealing a pronounced effect on plant growth stimulation, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antibacterial Agents

A study on 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, related structurally to the compound in focus, has shown potential antibacterial activity against gram-positive and gram-negative bacteria. This research underscores the relevance of these compounds in developing new antibacterial drugs, supported by QSAR studies that highlight the importance of substituents enhancing hydrophobicity or steric bulk for increased efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Antitumor Activity

Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives have indicated antitumor activity against human breast adenocarcinoma cell lines. This series of compounds was evaluated for its efficacy in inhibiting tumor growth, with some derivatives showing mild to moderate activity, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Anticancer Activity

Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been conducted to explore their anticancer activity. The study tested these compounds for their selective cytotoxic effects against leukemia cell lines, demonstrating the potential of such derivatives in developing targeted anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, its mechanism of action, and how it is used. The specific safety and hazards of this compound are not detailed in the sources retrieved .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O3/c18-11-3-5-12(6-4-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-2-1-7-27-13/h1-7,10H,8-9H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPSLURYXPSUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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